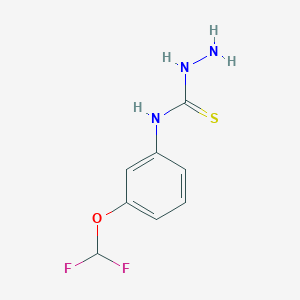
4-(3-Difluoromethoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-(3-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 3-difluoromethoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction mixture is stirred for several hours until the product precipitates out. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
4-(3-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thioether or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt essential biochemical pathways in cells, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
4-(3-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(3-Chlorophenyl)thiosemicarbazide: Known for its antimicrobial properties.
4-(3-Trifluoromethylphenyl)thiosemicarbazide: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its difluoromethoxy group, which enhances its biological activity and chemical stability compared to other derivatives.
Properties
Molecular Formula |
C8H9F2N3OS |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-amino-3-[3-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H9F2N3OS/c9-7(10)14-6-3-1-2-5(4-6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15) |
InChI Key |
BIDQCQRPBNENEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















